molecular formula C8H10BrF3N2O B2454528 4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856073-31-8

4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2454528
CAS RN: 1856073-31-8
M. Wt: 287.08
InChI Key: HSNSBNGOTNVEOV-UHFFFAOYSA-N
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Description

4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

Brominated Pyrazoles as Versatile Precursors

The compound 4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is explored for its potential as a precursor in the synthesis of various pyrazole derivatives. Martins et al. (2013) discuss how 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones serve as precursors to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate in ethanol. The study demonstrates the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles from a substitution reaction of bromine and chlorine by ethanol. The dibrominated precursor is used to furnish 3-acetal-pyrazole, which is easily hydrolyzed to formyl group. Additionally, the brominated precursors are involved in nucleophilic substitution reactions with sodium azide to synthesize 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole. These findings indicate the versatility of brominated pyrazoles as precursors for various chemical transformations, leading to the synthesis of a range of pyrazole derivatives with potential applications in various fields of chemical research (Martins et al., 2013).

Ultrasound-Assisted Regio-selective Synthesis

Prabakaran et al. (2012) describe the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates. This process utilizes the cyclisation of respective 3-substituted-isoquinolinylhydrazines into their corresponding ethyl-2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoates in ethanol solvent under ultrasonic irradiation at 90°C for 30 minutes. The regio-selective cyclisation products are efficiently provided by the indium bromide catalyst and are confirmed by NOESY–NMR studies. This methodology highlights the potential application of this compound in the synthesis of pyrazole-4-carboxylates, demonstrating the compound's utility in the regio-selective cyclisation processes (Prabakaran et al., 2012).

Antimicrobial Activities

A study by Pundeer et al. (2013) explores the synthesis of various 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones and their subsequent bromination. The α-bromo compounds obtained are used as efficient precursors for the synthesis of several bipyrazolyl derivatives. These compounds, along with bipyrazoles, are tested for their in vitro antibacterial and antifungal activities against a range of bacteria and fungi. The study indicates the potential of brominated pyrazoles in the development of new compounds with antimicrobial properties (Pundeer et al., 2013).

properties

IUPAC Name

4-bromo-3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2O/c1-2-15-4-7-6(9)3-14(13-7)5-8(10,11)12/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNSBNGOTNVEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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